4-(2-Chlorophenyl)pyrrolidin-3-amine
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Overview
Description
4-(2-Chlorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorophenyl group and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds and amines.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2-chlorobenzyl halides and suitable nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The 2-chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Fluorophenyl)pyrrolidin-3-amine: Similar structure with a fluorine atom instead of chlorine.
4-(2-Bromophenyl)pyrrolidin-3-amine: Similar structure with a bromine atom instead of chlorine.
4-(2-Methylphenyl)pyrrolidin-3-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness: 4-(2-Chlorophenyl)pyrrolidin-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13ClN2 |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-(2-chlorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8,10,13H,5-6,12H2 |
InChI Key |
CCQRRWMLHMYSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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